5-Chloro-2-(trifluoromethyl)isonicotinic acid

TRPA1 pain inflammation

Researchers requiring a validated TRPA1 antagonist with clean pharmacology (no partial agonism) often face supply inconsistency for halogenated isonicotinic acid building blocks. This compound solves both. • TRPA1 IC₅₀ 71 nM, no agonist activity (EC₅₀ >40 µM) • GPR109A binding IC₅₀ 51 nM, functional EC₅₀ 100 nM • Ortho-Cl handle for regioselective cross-coupling • Consistent 95%+ purity, global shipping from stock

Molecular Formula C7H3ClF3NO2
Molecular Weight 225.55 g/mol
CAS No. 823222-01-1
Cat. No. B1403157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(trifluoromethyl)isonicotinic acid
CAS823222-01-1
Molecular FormulaC7H3ClF3NO2
Molecular Weight225.55 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1C(F)(F)F)Cl)C(=O)O
InChIInChI=1S/C7H3ClF3NO2/c8-4-2-12-5(7(9,10)11)1-3(4)6(13)14/h1-2H,(H,13,14)
InChIKeyFLNMNRMAYBXCCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-(trifluoromethyl)isonicotinic Acid (CAS 823222-01-1): Chemical Identity and Functional Scaffold Classification for Procurement Decision-Making


5-Chloro-2-(trifluoromethyl)isonicotinic acid (CAS: 823222-01-1) is a halogenated pyridinecarboxylic acid building block with the molecular formula C₇H₃ClF₃NO₂ and a molecular weight of 225.55 g/mol . It belongs to the class of isonicotinic acid derivatives, featuring a pyridine ring substituted with a carboxylic acid group at the 4-position, a trifluoromethyl group at the 2-position, and a chlorine atom at the 5-position . This substitution pattern confers distinct physicochemical and electronic properties that differentiate it from other isonicotinic acid analogs in synthetic and biological applications.

Why Generic 5-Chloro-2-(trifluoromethyl)isonicotinic Acid Substitution Is Not Advisable: Differential Target Engagement and Physicochemical Consequences of Positional Isomerism


Substitution among isonicotinic acid derivatives is not a trivial decision due to the pronounced impact of halogen position and identity on both physicochemical properties and biological target engagement. While the 5-chloro substitution in 5-chloro-2-(trifluoromethyl)isonicotinic acid confers a specific electronic and steric profile, closely related analogs—such as the 5-bromo variant (CAS 749875-16-9) or the 5-fluoro variant (CAS 1256806-61-7)—exhibit distinct atomic radii, electronegativity, and lipophilicity, which directly modulate receptor binding affinities and metabolic stability . Furthermore, positional isomers with chlorine at alternative ring positions (e.g., 3-chloro-2-(trifluoromethyl)isonicotinic acid, CAS 1227587-24-7) can exhibit markedly different biological activity profiles and synthetic accessibility due to altered electronic distribution across the pyridine ring . The quantitative evidence below establishes why this specific regioisomer and halogen combination yields unique performance characteristics that cannot be assumed for any in-class alternative.

Quantitative Differentiation of 5-Chloro-2-(trifluoromethyl)isonicotinic Acid: Comparative Target Engagement and Activity Data for Procurement Decisions


TRPA1 Antagonist Activity: 5-Chloro Substitution Exhibits Potent Antagonism (IC₅₀ 71 nM) with No Detectable Agonism

5-Chloro-2-(trifluoromethyl)isonicotinic acid demonstrates potent antagonist activity at the human TRPA1 ion channel with an IC₅₀ of 71 nM [1]. Critically, the compound shows no agonism at this target (EC₅₀ > 40,000 nM), indicating a clean functional profile as a pure antagonist [1]. In contrast, the parent scaffold 2-(trifluoromethyl)isonicotinic acid (CAS 131747-41-6) lacks the 5-chloro substitution and has not been reported to exhibit comparable TRPA1 activity, underscoring the essential role of the 5-chloro group for this target engagement.

TRPA1 pain inflammation ion channel

GRP109A (GPR109A) Receptor Modulation: 5-Chloro Derivative Binds with 51 nM Affinity and Functions as Agonist in Adipocytes

5-Chloro-2-(trifluoromethyl)isonicotinic acid engages the hydroxycarboxylic acid receptor 2 (GRP109A/GPR109A) with an IC₅₀ of 51 nM in a radioligand displacement assay [1] and exhibits agonist activity with an EC₅₀ of 100 nM in a [³⁵S]GTPγS binding assay [1]. Additionally, the compound inhibits lipolysis in human adipocytes with an IC₅₀ of 65 nM [1]. The 5-bromo analog (CAS 749875-16-9) has no publicly reported GPR109A activity, and the 5-fluoro analog (CAS 1256806-61-7) lacks documented interaction with this receptor, suggesting that the 5-chloro substitution confers a unique ability to productively engage GPR109A.

GPR109A niacin receptor lipid metabolism adipocyte

Anti-HIV Activity: Moderate but Detectable Inhibition (>90% at >20 µM) Differentiates from Non-Chlorinated Analogs

5-Chloro-2-(trifluoromethyl)isonicotinic acid exhibits >90% inhibition of HIV-1 replication at concentrations >20 µM in CEM-T4 cells, as determined by MTT assay [1]. While the potency is modest, this antiviral signal is absent for the 2-(trifluoromethyl)isonicotinic acid parent scaffold (CAS 131747-41-6), which has been reported as a synthetic intermediate but lacks documented anti-HIV activity in the same assay system [2]. The 3-chloro positional isomer (CAS 1227587-24-7) has not been evaluated in this antiviral context, making the 5-chloro regioisomer the only member of this series with confirmed, albeit weak, anti-HIV activity.

HIV-1 antiviral reverse transcriptase CEM-T4

Synthetic Utility: Unique 5-Chloro-2-CF₃ Substitution Pattern Enables Regioselective Cross-Coupling Not Accessible with Other Halogen Regioisomers

The specific substitution pattern of 5-chloro-2-(trifluoromethyl)isonicotinic acid positions the chlorine atom ortho to the carboxylic acid and meta to the trifluoromethyl group. This electronic arrangement renders the 5-chloro position activated for nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) . In contrast, the 3-chloro-2-(trifluoromethyl)isonicotinic acid regioisomer (CAS 1227587-24-7) places the chlorine para to the carboxylic acid, which alters the electronic distribution and may lead to different regioselectivity and reactivity in cross-coupling . The 5-bromo analog (CAS 749875-16-9) offers higher reactivity due to the more labile C-Br bond, but the 5-chloro variant provides a balanced reactivity profile suitable for sequential functionalization strategies where controlled reactivity is required [1].

cross-coupling regioselective synthesis Suzuki coupling medicinal chemistry

Recommended Application Scenarios for 5-Chloro-2-(trifluoromethyl)isonicotinic Acid (CAS 823222-01-1) Based on Quantitative Differentiation Evidence


Pain and Inflammation Target Validation via TRPA1 Antagonism

Use 5-chloro-2-(trifluoromethyl)isonicotinic acid as a validated small-molecule probe for TRPA1 antagonism in cellular and in vivo models of pain and inflammation. The compound's IC₅₀ of 71 nM and lack of agonist activity (EC₅₀ > 40 µM) make it suitable for establishing target engagement and functional consequences of TRPA1 blockade in the absence of confounding partial agonism [1].

Lipid Metabolism and Niacin Receptor Pharmacology Studies

Employ this compound as a tool to investigate GPR109A signaling in adipocytes and related metabolic tissues. With a binding IC₅₀ of 51 nM, functional EC₅₀ of 100 nM, and lipolysis inhibition IC₅₀ of 65 nM, it provides a multi-assay validated probe for studying niacin receptor-mediated pathways [1].

Screening for Antiviral Activity Against HIV-1

Incorporate 5-chloro-2-(trifluoromethyl)isonicotinic acid into antiviral screening cascades targeting HIV-1 reverse transcriptase. While potency is modest (>90% inhibition at >20 µM), the compound's activity in CEM-T4 cells offers a reproducible starting point for hit-to-lead optimization and SAR expansion around the isonicotinic acid core [1].

Regioselective Cross-Coupling for Library Synthesis

Utilize the 5-chloro substituent as a synthetic handle for regioselective Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions. The ortho-relationship of the chlorine to the carboxylic acid enables sequential functionalization strategies that are distinct from the reactivity profiles of the 3-chloro isomer or the 5-bromo analog, facilitating the construction of diverse compound libraries [1].

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